molecular formula C17H13BrClN3O3S2 B341997 4-BROMO-N-{5-[2-(4-CHLOROBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE

4-BROMO-N-{5-[2-(4-CHLOROBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE

Cat. No.: B341997
M. Wt: 486.8 g/mol
InChI Key: HIZLXBNBPGTTPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BROMO-N-{5-[2-(4-CHLOROBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-{5-[2-(4-CHLOROBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the intermediate with sulfonyl chlorides in the presence of a base such as pyridine.

    Bromination: The bromine atom is introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

    Coupling with Benzamide: The final step involves coupling the synthesized intermediate with benzamide derivatives under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-{5-[2-(4-CHLOROBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl and thiadiazole moieties.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex biaryl compounds.

Scientific Research Applications

4-BROMO-N-{5-[2-(4-CHLOROBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-BROMO-N-{5-[2-(4-CHLOROBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(5-{2-[(4-bromophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)benzamide
  • 4-fluoro-N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)benzamide
  • 4-methyl-N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)benzamide

Uniqueness

The uniqueness of 4-BROMO-N-{5-[2-(4-CHLOROBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H13BrClN3O3S2

Molecular Weight

486.8 g/mol

IUPAC Name

4-bromo-N-[5-[2-(4-chlorophenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C17H13BrClN3O3S2/c18-12-3-1-11(2-4-12)16(23)20-17-22-21-15(26-17)9-10-27(24,25)14-7-5-13(19)6-8-14/h1-8H,9-10H2,(H,20,22,23)

InChI Key

HIZLXBNBPGTTPM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NC2=NN=C(S2)CCS(=O)(=O)C3=CC=C(C=C3)Cl)Br

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NN=C(S2)CCS(=O)(=O)C3=CC=C(C=C3)Cl)Br

Origin of Product

United States

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